molecular formula C14H11Br3O4S B12191815 2,4,6-Tribromophenyl 4-methoxy-3-methylbenzenesulfonate

2,4,6-Tribromophenyl 4-methoxy-3-methylbenzenesulfonate

Cat. No.: B12191815
M. Wt: 515.0 g/mol
InChI Key: YZZWYMMHBDUCAI-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl 4-methoxy-3-methylbenzenesulfonate: is an organic compound that belongs to the class of brominated phenyl sulfonates It is characterized by the presence of three bromine atoms attached to the phenyl ring and a methoxy-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromophenyl 4-methoxy-3-methylbenzenesulfonate typically involves the bromination of phenol followed by sulfonation. The process can be summarized as follows:

    Bromination: Phenol is reacted with bromine in the presence of a catalyst to introduce bromine atoms at the 2, 4, and 6 positions of the phenyl ring.

    Sulfonation: The tribromophenol is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination.

    Substitution: The bromine atoms in the phenyl ring can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of 2,4,6-tribromophenyl 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of 2,4,6-tribromophenyl 4-methoxy-3-methylbenzene.

    Substitution: Formation of 2,4,6-tribromophenyl 4-methoxy-3-methylbenzenesulfonamide.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the introduction of bromine atoms into aromatic compounds.
  • Acts as a precursor for the synthesis of more complex molecules.

Biology:

  • Investigated for its potential antimicrobial properties due to the presence of bromine atoms.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug development, particularly as a building block for the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of flame retardants and other specialty chemicals.
  • Employed in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromophenyl 4-methoxy-3-methylbenzenesulfonate involves its interaction with various molecular targets. The bromine atoms can form halogen bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonate group can also interact with positively charged residues, affecting the overall function of the target molecules.

Comparison with Similar Compounds

    2,4,6-Tribromophenol: Shares the tribromophenyl structure but lacks the methoxy-methylbenzenesulfonate group.

    4-Methoxy-3-methylbenzenesulfonyl chloride: Contains the sulfonate group but lacks the tribromophenyl moiety.

Uniqueness:

  • The combination of the tribromophenyl and methoxy-methylbenzenesulfonate groups in 2,4,6-Tribromophenyl 4-methoxy-3-methylbenzenesulfonate provides unique chemical properties, such as enhanced reactivity and potential biological activity.
  • The presence of multiple functional groups allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C14H11Br3O4S

Molecular Weight

515.0 g/mol

IUPAC Name

(2,4,6-tribromophenyl) 4-methoxy-3-methylbenzenesulfonate

InChI

InChI=1S/C14H11Br3O4S/c1-8-5-10(3-4-13(8)20-2)22(18,19)21-14-11(16)6-9(15)7-12(14)17/h3-7H,1-2H3

InChI Key

YZZWYMMHBDUCAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br)OC

Origin of Product

United States

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